molecular formula C21H17ClFN3O B2637493 3-[1-(2-chloro-6-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone CAS No. 860787-75-3

3-[1-(2-chloro-6-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone

Cat. No. B2637493
CAS RN: 860787-75-3
M. Wt: 381.84
InChI Key: UXKBWIYUUVKMTL-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a benzimidazole ring which is a fused benzene and imidazole ring, and a pyridinone which is a pyridine ring with a carbonyl (C=O) and a nitrogen. The presence of these functional groups could suggest potential biological activity .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the benzimidazole and pyridinone rings, followed by the introduction of the benzyl group with the appropriate halogen substituents. Without specific literature or patents, it’s difficult to provide a detailed synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and heteroatoms. The electron withdrawing fluorine and chlorine atoms on the benzyl group could have significant effects on the electronic structure of the molecule .


Chemical Reactions Analysis

The reactivity of this compound could be influenced by several factors. The electron-withdrawing halogens on the benzyl group could make it more susceptible to nucleophilic attack. The presence of the nitrogen in the imidazole and pyridine rings could also have implications for its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the aromatic rings and halogens could affect its solubility, boiling point, and melting point .

Scientific Research Applications

Coordination Chemistry and Properties

  • Synthesis and Properties : A comprehensive review of the chemistry of compounds containing pyridine-2,6-diylbis(1H-benzimidazole) and its analogues reveals extensive work on the preparation and properties of these compounds. They exhibit significant biological and electrochemical activity, suggesting potential areas of interest for further investigation of similar compounds (Boča, Jameson, & Linert, 2011).

Pharmaceutical Applications

  • Novel Synthesis of Omeprazole : Research into novel methods of synthesizing omeprazole, a proton pump inhibitor, highlights the pharmaceutical significance of benzimidazole derivatives. This includes the study of various impurities which could provide insights into the development of related compounds (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Optoelectronic Materials

  • Functionalized Quinazolines and Pyrimidines : Research on quinazolines, a related chemical class, for their application in optoelectronic materials demonstrates the potential for complex molecules like 3-[1-(2-chloro-6-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone in this area. The incorporation of benzimidazole and related fragments into π-extended conjugated systems enhances the creation of novel materials for organic light-emitting diodes and other electronic devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. This could include wearing protective clothing and eye protection, and ensuring adequate ventilation .

Future Directions

The potential biological activity of this compound could make it a subject of future research. Studies could be conducted to explore its potential antimicrobial, antiviral, or anticancer properties .

properties

IUPAC Name

3-[1-[(2-chloro-6-fluorophenyl)methyl]-5,6-dimethylbenzimidazol-2-yl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClFN3O/c1-12-9-18-19(10-13(12)2)26(11-15-16(22)6-3-7-17(15)23)20(25-18)14-5-4-8-24-21(14)27/h3-10H,11H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXKBWIYUUVKMTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(=N2)C3=CC=CNC3=O)CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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